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Compound of Interest

Compound Name: M8-B

Cat. No.: B10772128

A Note on Nomenclature: The query specified "M8-B." Following a comprehensive search, no
calcium imaging probe with this designation was identified. It is highly probable that this was a
typographical error and the intended subject was the widely used calcium indicator, Fluo-8. The
following application notes and protocols are based on Fluo-8 and its variants.

Introduction to Fluo-8 Calcium Imaging

Calcium ions (Ca?*) are ubiquitous second messengers that play a pivotal role in a multitude of
cellular processes, including signal transduction, muscle contraction, neurotransmission, and
gene expression.[1][2][3] The ability to accurately measure intracellular calcium dynamics is
crucial for understanding these fundamental biological functions and for the screening of
potential therapeutic agents targeting G-protein coupled receptors (GPCRs) and ion channels.

[2]14]

Fluo-8 is a fluorescent calcium indicator that exhibits a significant increase in fluorescence
intensity upon binding to Ca2*.[1][4] It is an analog of the well-known Fluo-4 but offers several
advantages, including a higher signal intensity and faster dye loading at room temperature.[1]
[4] These characteristics make Fluo-8 an ideal probe for high-throughput screening (HTS) and
other calcium imaging applications in drug discovery and basic research.[4]

Quantitative Data of Fluo-8

The following table summarizes the key quantitative properties of Fluo-8, providing a basis for
experimental design and comparison with other calcium indicators.
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Property Value Notes

Compatible with standard 488

Excitation Wavelength (max) ~490 nm ]
nm laser lines.[1]

o Emits in the green portion of
Emission Wavelength (max) ~514 nm - 525 nm
the spectrum.[1]

This value can be influenced
. . by pH, viscosity, and the
Dissociation Constant (Kd) ~389 nM T o
presence of binding proteins in

the cellular environment.[1]

Significant increase in

fluorescence upon binding to
Fluorescence Enhancement >100 to >200-fold _ o ,

calcium, providing a high

signal-to-noise ratio.[1][4]

Offers enhanced sensitivity for
Brightness Comparison ~2x brighter than Fluo-4 AM detecting subtle calcium
changes.[1][4]

~4x brighter than Fluo-3 AM

Signaling Pathway Diagram

Calcium signaling is often initiated by the activation of cell surface receptors, such as G-protein
coupled receptors (GPCRs). The diagram below illustrates a canonical GPCR signaling
pathway leading to intracellular calcium release, a process readily monitored using Fluo-8.
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Caption: GPCR-mediated calcium signaling pathway.

Experimental Workflow

The following diagram outlines the typical workflow for a calcium imaging assay using Fluo-8,
from cell preparation to data analysis.
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1. Cell Culture

(e.g., in 96-well plate)

(2. Medium Removal (Optional))

3. Dye Loading
(Fluo-8 AM)

4. Incubation
(30-60 min at RT or 37°C)

( 5. Wash Cells (Optional) )

6. Compound Addition
(Agonist/Antagonist)

7. Fluorescence Imaging
(Ex: ~490 nm, Em: ~525 nm)

8. Data Analysis
(Fluorescence intensity vs. time)

Click to download full resolution via product page

Caption: Standard workflow for a Fluo-8 calcium imaging assay.

Detailed Experimental Protocol
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This protocol provides a general guideline for performing a calcium imaging assay using Fluo-8
AM in a 96-well microplate format, suitable for high-throughput screening.

Materials

o Cells of interest cultured in a 96-well black-walled, clear-bottom microplate
e Fluo-8 AM (acetoxymethyl ester)

e Anhydrous DMSO

e Pluronic® F-127

e Hanks' Balanced Salt Solution (HBSS) or buffer of choice

e Agonists, antagonists, or other test compounds

» Fluorescence microplate reader or imaging system with appropriate filters

Protocol Steps

e Cell Preparation:

o Plate cells in a 96-well microplate at a density that will result in a confluent monolayer on
the day of the experiment.

o Culture cells in their appropriate growth medium until they reach the desired confluency.
e Preparation of Fluo-8 AM Stock Solution:

o Prepare a stock solution of Fluo-8 AM in anhydrous DMSO. The final concentration will
depend on the specific product instructions, but a 1-10 mM stock solution is common.

o For easier dispersion in aqueous media, a 20% Pluronic® F-127 solution can be prepared
in DMSO.

e Preparation of Dye Loading Solution:
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o On the day of the experiment, prepare a working solution of Fluo-8 AM in HBSS or your
preferred buffer. The final concentration typically ranges from 1 to 10 uM, with 4-5 uM
being a common starting point.[1]

o If using Pluronic® F-127, it can be added to the dye loading solution to aid in the dispersal
of the AM ester.

o If your cells express organic anion transporters, which can lead to dye leakage, consider
adding probenecid (1-2.5 mM) to the loading and assay buffers.[1]

e Cell Loading:

o Remove the growth medium from the cell plate.[4] This is important to minimize
background fluorescence and potential interference from components in the culture
medium.[4]

o Add the Fluo-8 AM dye loading solution to each well.

o Incubate the plate at room temperature or 37°C for 30 to 60 minutes in the dark.[1][5]
Fluo-8 has the advantage of efficient loading at room temperature.[1][4]

e Washing (Optional but Recommended):

o After incubation, gently wash the cells twice with HBSS or your assay buffer to remove
excess dye.[1] This step helps to reduce background fluorescence.

o For "no-wash" assay formats, this step can be omitted.

o Compound Addition and Imaging:

o

Place the plate in a fluorescence microplate reader or imaging system.

[¢]

Set the instrument to the appropriate excitation (~490 nm) and emission (~525 nm)
wavelengths for Fluo-8.

[¢]

Establish a baseline fluorescence reading for a short period.

[e]

Add your test compounds (agonists, antagonists, etc.) to the wells.
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o Immediately begin recording the fluorescence intensity over time. The temporal resolution
of the recording will depend on the kinetics of the expected calcium response.

o Data Analysis:

o The change in fluorescence intensity over time is indicative of changes in intracellular
calcium concentration.

o Data is often expressed as the change in fluorescence (AF) over the initial baseline
fluorescence (Fo), or as a ratio (F/Fo).

o For quantitative measurements of free calcium concentration, the following equation can
be used, though it requires calibration with solutions of known calcium concentrations to
determine F_min and F_max: [Ca?*]_free = K_d * [(F - F_min) / (F_max - F)][1]

This protocol provides a solid foundation for utilizing Fluo-8 in calcium imaging assays.
Optimization of cell type, dye concentration, loading time, and temperature may be necessary
to achieve the best results for your specific experimental system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10772128#protocol-for-using-m8-b-in-calcium-
imaging-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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